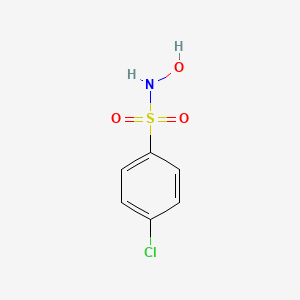

4-chloro-N-hydroxybenzene-1-sulfonamide

Description

Properties

CAS No. |

50695-53-9 |

|---|---|

Molecular Formula |

C6H6ClNO3S |

Molecular Weight |

207.64 g/mol |

IUPAC Name |

4-chloro-N-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C6H6ClNO3S/c7-5-1-3-6(4-2-5)12(10,11)8-9/h1-4,8-9H |

InChI Key |

IODSZLVGIASSTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NO)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Direct Nucleophilic Substitution on 4-Chlorobenzenesulfonamide Derivatives

One of the primary routes involves the reaction of 4-chlorobenzenesulfonamide or its derivatives with nucleophilic agents such as hydrazine hydrate or hydroxylamine under controlled temperature and pressure conditions.

Preparation via Reaction with Hydrazine Hydrate (Related to 4-Hydrazinobenzene-1-sulfonamide Hydrochloride)

Though this patent specifically describes 4-hydrazinobenzene-1-sulfonamide hydrochloride, the methodology is relevant for understanding sulfonamide substitutions on the 4-chlorobenzene ring, which is closely related to the hydroxy derivative.

- Reaction Conditions:

- Starting material: p-chloro benzenesulfonamide

- Reagent: Hydrazine hydrate (50-80 wt%)

- Molar ratio: 1:8 to 1:15 (p-chloro benzenesulfonamide:hydrazine hydrate)

- Temperature: 120-125 °C

- Pressure: 0.8-1.2 MPa

- Reaction time: Until completion indicated by ≤0.1% starting material

- Advantages:

- High yield and purity

- Lower production costs

- Equipment requirements compatible with industrial production

This method highlights the use of high temperature and pressure to facilitate nucleophilic substitution on the sulfonamide ring, a principle that can be adapted for hydroxylamine substitution to yield 4-chloro-N-hydroxybenzene-1-sulfonamide.

| Parameter | Value/Range |

|---|---|

| Starting Material | p-Chloro benzenesulfonamide |

| Nucleophile | Hydrazine hydrate (50-80 wt%) |

| Molar Ratio (SM:Nucl.) | 1:8 to 1:15 |

| Temperature | 120-125 °C |

| Pressure | 0.8-1.2 MPa |

| Reaction Completion Criteria | p-Chloro benzenesulfonamide ≤0.1% |

Note: Adaptation for hydroxylamine would require similar conditions with hydroxylamine hydrate as nucleophile.

Synthesis via 4-Chlorobenzenesulfonyl Chloride Intermediate

Another classical approach involves the preparation of 4-chlorobenzenesulfonyl chloride, followed by reaction with hydroxylamine to yield the N-hydroxy sulfonamide.

-

- Synthesis of 4-chlorobenzenesulfonyl chloride: Chlorination of 4-chlorobenzenesulfonic acid or direct sulfonylation of chlorobenzene.

- Reaction with hydroxylamine: The sulfonyl chloride intermediate is reacted with hydroxylamine in aqueous or organic solvents at controlled temperatures (0-100 °C).

-

- High yields (~90%)

- High purity due to controlled reaction and purification steps.

| Step | Conditions/Details |

|---|---|

| Sulfonyl chloride formation | Chlorination of 4-chlorobenzenesulfonic acid or chlorobenzene |

| Reaction with hydroxylamine | 0-100 °C, aqueous or organic solvent, neutralization of HCl |

| Yield | Approx. 90% |

| Purity | High, suitable for further applications |

Alternative Synthetic Routes Involving Substituted Benzenesulfonamides

Research articles describe the synthesis of sulfonamide derivatives with various substituents including hydroxy groups on the nitrogen atom, often via multi-step procedures involving:

- Preparation of N-substituted benzenesulfonamides by reaction of sulfonyl chlorides with amines or hydroxylamine.

- Use of protecting groups and subsequent deprotection to introduce hydroxy functionality.

- Reflux in solvents like ethanol or acetic acid with catalysts or bases such as sodium acetate.

- Purification by crystallization or filtration.

These methods emphasize structural modifications to improve biological activity but provide insights into the preparation of N-hydroxy sulfonamides.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-hydroxybenzene-1-sulfonamide undergoes several types of chemical reactions:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxy group can undergo oxidation to form quinones, while the sulfonamide group can be reduced to amines.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form sulfonic acids and amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Hydrolysis: Formation of sulfonic acids and amines.

Scientific Research Applications

4-chloro-N-hydroxybenzene-1-sulfonamide, also known as 4-chloro-2-hydroxybenzenesulfonamide, is a sulfonamide compound featuring a sulfonamide group attached to a chlorinated aromatic ring. Its molecular formula is , and it has a hydroxyl group (-OH) in the para position relative to the sulfonamide group. This compound is notable for its potential applications in medicinal chemistry because its structural features allow interactions with biological targets.

Scientific Research

The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride involves reacting p-chloro benzenesulfonamide with hydrazine hydrate at a temperature of 120°C to 125°C and a pressure of 0.8MPa to 1.2MPa . The molar ratio of p-chloro benzenesulfonamide to hydrazine hydrate is 1:8 to 1:15 . The mass percent of the hydrazine hydrate is 50wt% to 80wt% .

Pharmaceutical Applications

4-chloro-N-hydroxybenzene-1-sulfonamide serves as a lead compound in drug discovery. Many sulfonamides have anticancer activity, though there are no clinically approved sulfonamide anticancer drugs .

Anti-Cancer Activity of Sulfonamide Derivatives

Various sulfonamide derivatives exhibit anti-proliferative and anticancer activities:

- Aryl thiazolone-benzenesulfonamides 4a–j were synthesized and studied for their carbonic anhydrase IX inhibitory effect .

- Compounds 4b–c , 4e , 4g–h showed an inhibitory effect against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) .

- Three sulfonamides derivatives 4e , 4g and 4h showed excellent enzyme inhibition against CA IX and CA II, with remarkable selectivity for CA IX over CA II .

- Compound 4e induced apoptosis in MDA-MB-231 cells, significantly increasing the annexin V-FITC percent by 22-fold compared to the control .

- The study of N-(4-aminobenzyl)- N-(4-hydroxybenzyl)-2-(1 H-indol-3-yl) acetamide, demonstrated selectivity towards HT29 cells, inducing cell cycle arrest in the G1 phase and facilitating apoptosis in HT29 cells .

- Compound 4 caused cell cycle arrest at the G2/M phase and induced apoptosis by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels . In vivo studies in a xenograft model of MHCC-97H cells showed that 4 significantly inhibited tumor growth by 75.4% without causing notable toxicity .

- Compound 5 exhibited activity against MDA-MB-231 breast cancer cells and induced G2/M phase arrest, disrupting microtubule structures, and inhibited cell migration .

- Compounds 7 , 8 , and 9 exhibited anticancer activity against MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) cancer cell lines . Compounds 7 and 9 demonstrated enhanced tubulin polymerization inhibition .

- Compound 11 displayed cytotoxicity against U-937 cancer cells and inhibited tubulin polymerization .

Antibacterial and Anti-biofilm Activities of Sulfonamide Derivatives

Certain benzenesulfonamides have shown antibacterial and anti-biofilm activities :

- Analogues 4e , 4g , and 4h exhibited significant inhibition against S. aureus .

- Compounds 4g and 4h showed potential anti-biofilm inhibition against K. pneumonia .

Other biological activities

- β-lactam hybrids were evaluated for their anti-inflammatory and anticancer activities . Compound 1a with a para-methylphenyl moiety at N1 and para-chlorophenyl at the C4 position of the β-lactam ring showed the most significant anti-inflammatory activity .

- 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold was identified as a 12-LOX inhibitor .

Mechanism of Action

The mechanism of action of 4-chloro-N-hydroxybenzene-1-sulfonamide involves:

Enzyme Inhibition: The sulfonamide group binds to the active site of enzymes such as carbonic anhydrase, inhibiting their activity.

Molecular Targets: The primary target is the enzyme’s active site, where the compound forms coordination bonds with metal ions (e.g., zinc) present in the enzyme.

Pathways Involved: Inhibition of carbonic anhydrase affects various physiological processes, including pH regulation and ion transport.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-chloro-N-hydroxybenzene-1-sulfonamide with structurally similar sulfonamides from the evidence:

Physicochemical Properties

- Solubility : Polar substituents (e.g., -NHOH) likely increase water solubility relative to hydrophobic groups (e.g., cyclohexyl in ).

Key Research Findings

- Crystal Engineering : Analogues like 4-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide form 2D hydrogen-bonded networks, suggesting the hypothetical compound could exhibit similar supramolecular behavior .

- Thermal Stability : Melting points of analogues (e.g., 177–180°C for imidazole derivatives in ) indicate that -NHOH substitution may alter thermal profiles due to increased polarity.

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Temperature | 0–5°C (to suppress side reactions) |

| Reaction Time | 6–8 hours |

| Yield | 65–75% |

Advanced: How does the hydroxy group in 4-chloro-N-hydroxybenzene-1-sulfonamide influence intermolecular hydrogen bonding and crystal packing?

Methodological Answer:

- Hydrogen Bond Analysis

The N–H and O–H groups participate in intermolecular hydrogen bonds with sulfonyl oxygen atoms (O=S=O). In related sulfonamides, bond lengths for N–H⋯O and O–H⋯O interactions range from 2.85–3.10 Å, stabilizing crystal lattices . - Crystallographic Techniques

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic P2₁/c space group. Hydrogen-bonding networks can be visualized using software like Mercury (CCDC) .

Q. Table 2: Hydrogen Bond Metrics (Example from Analogous Structures)

| Donor-Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N–H⋯O (sulfonyl) | 2.91 | 158 |

| O–H⋯O (sulfonyl) | 2.87 | 152 |

Basic: What spectroscopic and chromatographic methods are critical for characterizing 4-chloro-N-hydroxybenzene-1-sulfonamide?

Methodological Answer:

- 1H/13C NMR

Identify the aromatic protons (δ 7.4–8.1 ppm, doublets) and hydroxy group (δ 10.2 ppm, broad singlet). The sulfonamide N–H appears at δ 5.8 ppm . - FT-IR

Confirm S=O stretches at 1170 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). O–H stretching appears as a broad peak near 3200 cm⁻¹ . - HPLC-MS

Use reverse-phase C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water). ESI-MS shows [M+H]+ at m/z 222.0 .

Advanced: How can researchers address contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

- Data Validation

Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity with ATCC strains). Cross-validate using orthogonal methods (e.g., fluorescence-based viability assays vs. colony counting) . - Structure-Activity Relationship (SAR)

Compare analogs (e.g., 4-nitro or 4-methyl sulfonamides) to isolate the role of the chloro and hydroxy substituents. Computational docking (AutoDock Vina) can predict binding affinities to targets like carbonic anhydrase .

Q. Table 3: Example Biological Activity Discrepancies

| Study | IC50 (µM) | Assay Type |

|---|---|---|

| Study A (2022) | 12.3 | Enzymatic |

| Study B (2023) | 45.7 | Cell-based |

Basic: What are the common substitution reactions involving the chloro group in 4-chloro-N-hydroxybenzene-1-sulfonamide?

Methodological Answer:

- Nucleophilic Aromatic Substitution (NAS)

React with amines (e.g., aniline) in DMSO at 80°C to replace Cl with –NH–Ar groups. Catalyze with CuI for higher yields . - Cross-Coupling Reactions

Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na2CO3, dioxane/water) to introduce aryl/heteroaryl groups .

Q. Table 4: Reaction Conditions for Substitution

| Reagent | Product | Yield (%) |

|---|---|---|

| Piperidine | N-piperidyl derivative | 68 |

| 4-Aminophenol | Aminated derivative | 72 |

Advanced: How can computational chemistry elucidate the electronic properties of 4-chloro-N-hydroxybenzene-1-sulfonamide?

Methodological Answer:

- DFT Calculations

Perform geometry optimization at the B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) to predict reactivity . - Solvent Effects

Use the Polarizable Continuum Model (PCM) to simulate solvation in water and DMSO. Compare dipole moments (e.g., 4.8 D in water vs. 3.9 D in DMSO) .

Q. Table 5: Computed Electronic Parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.6 |

| Band Gap | 5.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.